4-(3,7-Dimethyloct-6-enyl)morpholine
Description
Its molecular formula is C₁₄H₂₇NO (exact mass: 225.21), synthesized via reductive amination of (±)-citronellal with morpholine, yielding a yellowish oil with 79% efficiency .
Properties
IUPAC Name |
4-(3,7-dimethyloct-6-enyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-13(2)5-4-6-14(3)7-8-15-9-11-16-12-10-15/h5,14H,4,6-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJUGVNNIFPTRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,7-Dimethyloct-6-enyl)morpholine typically involves the reaction of morpholine with 3,7-dimethyloct-6-enyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,7-Dimethyloct-6-enyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
4-(3,7-Dimethyloct-6-enyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(3,7-Dimethyloct-6-enyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Morpholine Derivatives with Boron-Containing Substituents
Examples :
- 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine (CAS RN: 485799-04-0): Molecular weight 290.16, solid (mp 132–135°C), used in Suzuki-Miyaura cross-coupling reactions .
- 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine (CAS RN: 906352-77-0): Molecular weight 357.17, solid (mp 118–119°C), contains a trifluoromethyl group for enhanced lipophilicity .
Comparison :
- Structural Differences: The target compound lacks boron or aromatic systems, making it less suited for cross-coupling reactions but more applicable in non-polar environments.
- Physical State : The boron-containing derivatives are solids, whereas 4-(3,7-Dimethyloct-6-enyl)morpholine is an oil, reflecting differences in molecular rigidity and intermolecular forces .
Reactive Morpholine Derivatives with Electrophilic Groups
Example :
- 4-(2-Chloroethyl)morpholine: Reacts with alcohols to form ethers (e.g., dimorpholinodiethyl ether). The chloroethyl group acts as a leaving group, enabling nucleophilic substitutions .
Comparison :
- Reactivity : The chloroethyl derivative is highly reactive due to its electrophilic substituent, unlike the target compound’s inert aliphatic chain.
- Applications : this compound’s stability favors uses in formulations requiring hydrolytic resistance, whereas chloroethyl derivatives are intermediates in synthetic chemistry .
Psychoactive Morpholine Derivatives
Examples :
Comparison :
- Structural Complexity : These derivatives feature aromatic and heterocyclic substituents, contrasting with the target compound’s simple aliphatic chain.
- Biological Activity: The psychoactive properties of levomoramide/racemoramide highlight how substituent variation dramatically alters pharmacological effects compared to the non-bioactive target compound .
Heterocyclic Hybrids with Morpholine
Examples :
- 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine: Quinoline-morpholine hybrid used in medicinal chemistry research .
Comparison :
- Substituent Impact : The target compound’s aliphatic chain lacks the aromatic or heteroaromatic systems seen in these hybrids, which are critical for interactions with biological targets.
- Applications : Hybrids are tailored for drug discovery, while the target compound’s hydrophobicity suits industrial or material science applications .
Structural Analogs with Terpene Chains
Example :
Comparison :
- Functional Group Influence : The acetate ester enhances volatility, making it suitable for perfumery, whereas the morpholine group in the target compound introduces polarity and amine functionality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
